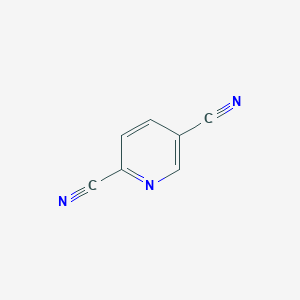

Pyridine-2,5-dicarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridine-2,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHPFSCDWSLLRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60482843 | |

| Record name | 2,5-Dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20730-07-8 | |

| Record name | 2,5-Dicyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60482843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure of 2,5-Dicyanopyridine for Advanced Research Applications

Abstract

This document provides an in-depth technical examination of the molecular structure of 2,5-dicyanopyridine (Pyridine-2,5-dicarbonitrile), a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. As a key building block, its structural integrity is paramount for the predictable synthesis of complex molecular architectures. This guide synthesizes data from spectroscopic and analytical methodologies to present a comprehensive structural profile. We will delve into the causality behind experimental choices for synthesis and characterization, providing field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

The Strategic Importance of the Pyridine Scaffold

The pyridine ring, a benzene isostere, is a privileged scaffold in medicinal chemistry.[1] Its presence in a molecule can enhance biochemical potency, improve metabolic stability, and resolve issues related to protein binding and cellular permeability.[1] The introduction of nitrile (cyano) groups onto this scaffold, as in 2,5-dicyanopyridine, offers versatile reactivity, enabling its use as a crucial intermediate for active pharmaceutical ingredients (APIs) and the synthesis of complex heterocyclic systems.[2][3] Understanding the precise molecular geometry, electronic distribution, and spectroscopic fingerprint of this molecule is therefore a foundational requirement for its effective application.

Physicochemical and Structural Properties

2,5-Dicyanopyridine is a solid at room temperature with a defined set of physical properties that dictate its handling, storage, and reactivity.[2][4] These core attributes are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₃N₃ | [4] |

| Molecular Weight | 129.12 g/mol | [2] |

| CAS Number | 20730-07-8 | [4] |

| Appearance | Solid | [4] |

| Melting Point | 111-112 °C | [2] |

| Boiling Point | 110 °C (at 3 Torr) | [2] |

| InChI Key | YXHPFSCDWSLLRT-UHFFFAOYSA-N | [4] |

| Synonyms | Pyridine-2,5-dicarbonitrile, 5-cyanopyridine-2-carbonitrile | [4] |

Spectroscopic Elucidation of the Molecular Structure

A multi-technique analytical approach is essential for the unambiguous confirmation of the molecular structure of 2,5-dicyanopyridine. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural determination, providing detailed information on the connectivity and chemical environment of atoms.[5]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The substitution pattern dictates a specific set of chemical shifts and coupling constants (J-values) that can be used to definitively assign the protons at the C-3, C-4, and C-6 positions.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals: five for the sp²-hybridized carbons of the pyridine ring and two for the sp-hybridized carbons of the nitrile groups. The chemical shifts of the carbons directly attached to the electron-withdrawing cyano groups and the ring nitrogen will be significantly downfield. For comparison, the related 3-methyl-2-pyridinecarbonitrile shows characteristic shifts for the ring and nitrile carbons.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. For 2,5-dicyanopyridine, the most prominent and diagnostic absorption band will be the strong, sharp C≡N stretching vibration, typically appearing in the 2220-2240 cm⁻¹ region.[7] Additional characteristic bands will confirm the presence of the aromatic pyridine ring (C=C and C=N stretching vibrations around 1400-1600 cm⁻¹ and C-H stretching above 3000 cm⁻¹). The IR spectrum for the isomeric 2,4-dicyanopyridine is available in the NIST Chemistry WebBook and serves as a valuable reference.[8]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.[9] The mass spectrum of 2,5-dicyanopyridine will exhibit a prominent molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight (129.12).[2] The fragmentation pattern will arise from the loss of HCN or cyanogen (C₂N₂), providing further corroboration of the structure.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive, three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for 2,5-dicyanopyridine was not found in the surveyed literature, data for related structures like 2,6-Dichloropyridine-3,5-dicarbonitrile show an essentially planar molecular geometry.[10] In the solid state, it is anticipated that 2,5-dicyanopyridine molecules would exhibit significant intermolecular interactions, likely involving π-π stacking of the pyridine rings and dipole-dipole interactions between the cyano groups and the ring nitrogen.

Synthesis and Characterization Workflow

The synthesis of dicyanopyridines can be achieved through various methods, with the cyanation of dihalopyridines being a common and effective approach.[7]

General Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent structural validation of 2,5-dicyanopyridine. This represents a self-validating system where the output of each analytical step confirms the success of the synthesis and the identity of the product.

Caption: General workflow for synthesis and characterization.

Protocol: Synthesis via Cyanation

This protocol is adapted from a known procedure for the synthesis of a related dicyanopyridine derivative.[7] The choice of a copper(I) cyanide reagent is critical as it is a reliable source of the cyanide nucleophile for aromatic substitution on halogenated pyridines.

Objective: To synthesize 3,4-diaminopyridine-2,5-dicarbonitrile from 2,5-dibromo-3,4-diaminopyridine. This serves as a model protocol for cyanation reactions on the pyridine ring.

Materials:

-

2,5-dibromo-3,4-diaminopyridine

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sealed reaction vial

-

Stirring plate with heating

Procedure:

-

In a sealable reaction vial, combine 2,5-dibromo-3,4-diaminopyridine (1.0 eq) and copper(I) cyanide (2.2 eq).

-

Add anhydrous DMF to the vial to create a stirrable mixture.

-

Seal the vial securely.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring. The elevated temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution.

-

Maintain the temperature and stirring for 6 hours, monitoring the reaction progress by TLC or LC-MS if desired.

-

After cooling to room temperature, the reaction mixture is processed through standard aqueous work-up and extraction procedures.

-

The crude product is then purified, typically using column chromatography on silica gel, to yield the pure dicyanopyridine derivative.

Protocol: Structural Validation

Objective: To confirm the structure of the synthesized product using a suite of spectroscopic techniques.

Workflow:

-

Infrared (IR) Spectroscopy:

-

Acquire an IR spectrum of a small sample of the purified product.

-

Validation: Confirm the presence of a sharp, strong absorption peak around 2235 cm⁻¹, characteristic of the C≡N stretch.[7] Verify the presence of aromatic C-H and C=C/C=N absorptions.

-

-

Mass Spectrometry (MS):

-

Analyze the sample via EI-MS or a soft ionization technique like ESI-MS.

-

Validation: Confirm the molecular ion peak corresponds to the expected molecular weight (e.g., 159.03 for C₇H₅N₅ in the model reaction).[7]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Validation: For the model compound, the ¹H NMR should show distinct signals for the aromatic proton and the amine protons.[7] The ¹³C NMR should confirm the presence of the correct number of unique carbon environments, including the characteristic downfield shifts for the nitrile carbons.[7]

-

Caption: Relationship between molecular structure and analytical methods.

Applications in Drug Discovery and Beyond

The 2,5-dicyanopyridine moiety is a valuable synthon. The nitrile groups can be hydrolyzed to carboxylic acids, reduced to amines, or used in cycloaddition reactions to generate other heterocyclic rings. This chemical versatility makes it an attractive starting material for synthesizing libraries of compounds for high-throughput screening in drug discovery programs. For instance, related disubstituted pyridines are intermediates in the synthesis of drugs for a wide range of conditions.[11] Furthermore, the rigid, electron-deficient nature of the dicyanopyridine core makes it a candidate for applications in materials science, such as in the development of organic semiconductors or ligands for metal-organic frameworks.

Conclusion

The molecular structure of 2,5-dicyanopyridine has been thoroughly defined through a combination of established spectroscopic techniques. Its physicochemical properties, combined with the versatile reactivity of its dual nitrile groups on a biologically relevant pyridine scaffold, solidify its role as a high-value intermediate for researchers in drug development and chemical synthesis. The experimental workflows and validation criteria presented in this guide offer a robust framework for ensuring the quality and structural integrity of this compound in a research setting, upholding the principles of scientific accuracy and reproducibility.

References

-

ChemBK. 2,5-Dicyanopyridine. [Link]

-

Berezina, T. A., et al. (2018). Synthesis of 3,4-Diaminopyridine-2,5-dicarbonitrile. Molbank, 2018(4), M1017. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2,3-Dicyanopyridine: Synthesis, Properties, and Applications. [Link]

-

Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(06), 993-997. [Link]

-

NIST. 2,4-Dicyanopyridine. [Link]

- Google Patents.

-

Çolak, A. T., et al. (2015). The syntheses, crystal structures, spectroscopic and thermal characterization of new pyridine-2,5-dicarboxylate compounds. Inorganica Chimica Acta, 435, 123-131. [Link]

-

NIST. 2,4-Dicyanopyridine IR Spectrum. [Link]

-

Journal of Saudi Chemical Society. A Novel Synthesis of 2,5-Di-substituted Pyridine Derivatives by the Ring Opening and Closing Cascade (ROCC) Mechanism. [Link]

-

SpectraBase. 2,5-Dichloropyridine. [Link]

- Google Patents.

-

Kumar, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(25), 15766-15781. [Link]

-

National Institutes of Health. 2,5-Diaminothiophene-3,4-dicarbonitrile. [Link]

-

National Institutes of Health. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. [Link]

-

National Institutes of Health. 2,6-Dichloropyridine-3,5-dicarbonitrile. [Link]

-

National Institutes of Health. 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. [Link]

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 7. mdpi.com [mdpi.com]

- 8. 2,4-Dicyanopyridine [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. 2,6-Dichloropyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN109721529B - Simple preparation method of 2, 5-dichloropyridine - Google Patents [patents.google.com]

Pyridine-2,5-dicarbonitrile solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Pyridine-2,5-dicarbonitrile in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Pyridine-2,5-dicarbonitrile (also known as 2,5-Dicyanopyridine). Designed for researchers, chemists, and professionals in drug development, this document delves into the fundamental molecular interactions governing solubility, presents qualitative solubility profiles, and offers detailed, field-proven protocols for quantitative solubility determination. The significance of this compound as a versatile building block in medicinal chemistry and materials science underscores the critical need for a thorough understanding of its behavior in various organic solvent systems.

Introduction: The Molecular Profile of Pyridine-2,5-dicarbonitrile

Pyridine-2,5-dicarbonitrile (CAS No: 20730-07-8) is a heterocyclic aromatic compound featuring a pyridine ring substituted with two cyano groups at the 2 and 5 positions.[1] Typically appearing as a colorless to pale yellow solid, its molecular structure is the primary determinant of its physicochemical properties and reactivity.[1][2] The pyridine moiety, a bioisostere of a benzene ring, is a "privileged scaffold" in drug discovery, known to enhance biochemical potency, metabolic stability, and protein-binding affinity.[3][4] The two nitrile (-C≡N) groups are strong electron-withdrawing groups, rendering the molecule highly polar and reactive, making it a valuable intermediate in the synthesis of pharmaceuticals and functional materials like coordination polymers.[1][5]

A precise understanding of its solubility is paramount for its practical application. Solubility data dictates the choice of solvent for chemical synthesis, enables efficient purification through crystallization, and is a critical parameter in formulation science for preclinical drug development.

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a solid in a liquid solvent is governed by the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions. The widely used principle of "like dissolves like" serves as an excellent predictive tool, suggesting that polar solutes dissolve best in polar solvents, and nonpolar solutes in nonpolar solvents.[6][7]

The key structural features of Pyridine-2,5-dicarbonitrile that dictate its solubility are:

-

The Pyridine Ring: The nitrogen atom in the ring is weakly basic and possesses a lone pair of electrons, making it a hydrogen bond acceptor. The aromatic ring itself can participate in π-π stacking and dipole-dipole interactions.

-

The Dinitrile Functionality: The two cyano groups are highly polar due to the large difference in electronegativity between carbon and nitrogen. The nitrogen atoms in the nitrile groups are potent hydrogen bond acceptors.

These features suggest that the solubility of Pyridine-2,5-dicarbonitrile will be highly dependent on the solvent's polarity and its ability to act as a hydrogen bond donor.

-

In Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors (via their -OH group). Strong hydrogen bonds are expected to form between the solvent and the nitrogen atoms of both the pyridine ring and the cyano groups. This strong solute-solvent interaction effectively overcomes the crystal lattice energy of the solid, leading to high solubility.

-

In Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMSO): These solvents possess large dipole moments but lack hydrogen bond donating capabilities. Solubility in these systems is driven by strong dipole-dipole interactions between the solvent and the highly polar cyano groups of the solute. High to moderate solubility is anticipated.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack both polarity and hydrogen bonding capacity. The weak van der Waals forces they can offer are insufficient to disrupt the strong intermolecular forces (dipole-dipole interactions and π-π stacking) within the Pyridine-2,5-dicarbonitrile crystal lattice. Consequently, very low solubility is expected.

The following diagram illustrates the primary intermolecular forces at play.

Caption: Key solvent-solute interactions for Pyridine-2,5-dicarbonitrile.

Solubility Profile: A Qualitative and Semi-Quantitative Overview

| Solvent Class | Representative Solvent | Polarity Index | Key Interactions | Expected Solubility |

| Polar Protic | Methanol | 5.1 | Hydrogen Bonding, Dipole-Dipole | High |

| Ethanol | 4.3 | Hydrogen Bonding, Dipole-Dipole | High | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Dipole-Dipole | High |

| Acetonitrile | 5.8 | Dipole-Dipole | Moderate to High | |

| Acetone | 5.1 | Dipole-Dipole | Moderate | |

| Ethyl Acetate | 4.4 | Dipole-Dipole | Low to Moderate | |

| Halogenated | Dichloromethane (DCM) | 3.1 | Dipole-Dipole | Low |

| Aromatic | Toluene | 2.4 | π-π Stacking, van der Waals | Very Low / Insoluble |

| Aliphatic | n-Hexane | 0.1 | van der Waals | Insoluble |

Note: This table is predictive. For mission-critical applications, experimental verification is essential.

Experimental Protocol: Isothermal Saturation Method for Quantitative Analysis

For accurate solubility determination, the isothermal saturation (or "shake-flask") method is the gold standard.[6] It is a robust and reliable technique for measuring the equilibrium solubility of a solid compound in a given solvent at a constant temperature.

Objective:

To precisely determine the mass of Pyridine-2,5-dicarbonitrile that dissolves in a specific amount of a given organic solvent at a constant temperature to form a saturated solution.

Materials & Equipment:

-

Pyridine-2,5-dicarbonitrile (high purity, >97%)

-

Organic solvent of interest (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readable to 0.1 mg)

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Volumetric pipettes and flasks

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Drying oven or rotary evaporator

-

Desiccator

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid Pyridine-2,5-dicarbonitrile to a pre-weighed vial. "Excess" ensures that undissolved solid remains at equilibrium. Record the exact mass of the solute added.

-

Solvent Addition: Add a precisely known volume or mass of the chosen organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours.[6] The solution is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same constant temperature for several hours. This allows the excess, undissolved solid to settle, leaving a clear, saturated supernatant.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a pre-warmed (or temperature-equilibrated) pipette. Immediately filter the solution through a syringe filter into a pre-weighed, dry container. This step is critical to remove any microscopic undissolved particles.

-

Mass Determination: Accurately weigh the container with the filtered saturated solution. This gives the total mass of the solution sample.

-

Solvent Evaporation: Remove the solvent completely. This can be achieved by placing the container in a drying oven at a temperature well below the compound's boiling or decomposition point, or more gently using a rotary evaporator.

-

Final Weighing: Once all solvent is removed, cool the container in a desiccator to prevent moisture uptake, and then weigh it again. The final mass is that of the dissolved Pyridine-2,5-dicarbonitrile.

Calculation:

The solubility can be expressed in various units:

-

Grams per 100 mL of solvent: (Mass of residue / Volume of sample) * 100

-

Mole fraction (χ): (moles of solute) / (moles of solute + moles of solvent)

-

Molality (m): (moles of solute) / (kg of solvent)

The following diagram outlines this experimental workflow.

Caption: Workflow for the Gravimetric Isothermal Saturation method.

Conclusion and Outlook

Pyridine-2,5-dicarbonitrile is a polar molecule whose solubility is dominated by its ability to accept hydrogen bonds and participate in strong dipole-dipole interactions. It exhibits high solubility in polar organic solvents, particularly polar protic ones, and is largely insoluble in nonpolar media. This guide provides the theoretical foundation and practical, validated methodologies necessary for researchers to predict, understand, and quantitatively measure its solubility. Accurate solubility data is not merely an academic exercise; it is an enabling factor for innovation in drug discovery, process chemistry, and materials science, ensuring that this versatile building block can be utilized to its full potential.

References

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. [https://www.deanza.edu/faculty/haddournaim/stories/storyReader 41)

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

ResearchGate. Solubility and Molecular Interactions of 4-Cyanopyridine in Aqueous Blends at Temperatures from 278.15 to 318.15 K. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Solubility of Organic Compounds. (2023). [Link]

-

PubChem. Pyridine-2,6-dicarbonitrile | C7H3N3 | CID 76164. [Link]

-

Figshare. Collection - Solubility and Molecular Interactions of 4‑Cyanopyridine in Aqueous Blends at Temperatures from 278.15 to 318.15 K. [Link]

-

Solubility of Things. Pyridine-2,5-dicarboxylic acid. [Link]

-

ResearchGate. Three‐component synthetic route for fused pyridine dicarbonitrile derivatives. [Link]

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Dovepress. [Link]

-

Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). [Link]

-

MDPI. (2024). Solvent Effect on Cation⊗3π Interactions: A First-Principles Study. [Link]

-

PubMed Central. Solute–Solvent Interactions in Modern Physical Organic Chemistry. [Link]

-

RSC Publishing. (2020). Role of specific solute–solvent interactions on the photophysical properties of distyryl substituted BODIPY derivatives. [Link]

-

Sciencemadness Wiki. (2022). Pyridine. [Link]

-

chemeurope.com. Pyridine. [Link]

Sources

A Comprehensive Spectroscopic Guide to Pyridine-2,5-dicarbonitrile: Elucidating Structure Through Modern Analytical Techniques

Introduction

Pyridine-2,5-dicarbonitrile (also known as 2,5-dicyanopyridine) is a heterocyclic aromatic compound featuring a pyridine core substituted with two nitrile functional groups.[1] With a molecular formula of C₇H₃N₃ and a molecular weight of 129.12 g/mol , this molecule serves as a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Its utility stems from the reactive nature of the cyano groups and the coordinative properties of the pyridine nitrogen.[2]

Accurate structural confirmation and purity assessment are paramount in any research or development context. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstone of this characterization process. Each technique provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation of the molecule's identity and integrity.

This guide provides an in-depth analysis of the spectral data for Pyridine-2,5-dicarbonitrile. It is designed for researchers and professionals in the chemical and pharmaceutical sciences, offering not only the spectral data itself but also the underlying principles and experimental rationale that inform data interpretation. While a consolidated, publicly available experimental dataset for this specific molecule is sparse, this paper presents a detailed, predicted spectroscopic profile grounded in established chemical principles and data from analogous structures. This predictive approach serves as a robust framework for interpreting experimentally acquired data.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, proximity, and coupling of atoms within the molecular structure.

Rationale for NMR Analysis

For Pyridine-2,5-dicarbonitrile, NMR is indispensable for confirming the substitution pattern on the pyridine ring. The key questions NMR answers are:

-

¹H NMR: How many distinct protons are on the aromatic ring? What are their chemical environments and how are they spatially related (connectivity)?

-

¹³C NMR: How many unique carbon environments exist? Where do the characteristic nitrile and pyridine ring carbons appear?

The choice of solvent is critical for NMR analysis. Deuterated solvents like chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are used as they are "invisible" in ¹H NMR. The choice depends on the sample's solubility. Pyridine-2,5-dicarbonitrile is soluble in polar organic solvents, making DMSO-d₆ a common and effective choice.[2]

Predicted ¹H NMR Spectrum Analysis

The structure of Pyridine-2,5-dicarbonitrile has three aromatic protons. Due to the asymmetry of the substitution, all three protons are chemically distinct and should produce separate signals. The electron-withdrawing nature of the nitrogen atom and the two cyano groups will significantly deshield these protons, shifting their signals to a high-frequency (downfield) region of the spectrum (typically >8.0 ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data for Pyridine-2,5-dicarbonitrile (in DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constant (J) Hz | Assignment | Rationale for Prediction |

| ~9.2 - 9.4 | Doublet (d) or Doublet of Doublets (dd) | J (meta) ≈ 2-3 Hz | H-6 | This proton is ortho to the ring nitrogen, leading to strong deshielding and a significant downfield shift. It will be coupled to H-4. |

| ~8.6 - 8.8 | Doublet of Doublets (dd) | J (ortho) ≈ 8-9 Hz, J (meta) ≈ 2-3 Hz | H-4 | This proton is ortho to one cyano group and coupled to both H-3 and H-6, resulting in a doublet of doublets. |

| ~8.1 - 8.3 | Doublet (d) or Doublet of Doublets (dd) | J (ortho) ≈ 8-9 Hz | H-3 | This proton is ortho to the other cyano group and coupled to H-4. It is the most upfield of the three aromatic protons. |

Predicted ¹³C NMR Spectrum Analysis

A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. In Pyridine-2,5-dicarbonitrile, all seven carbons are chemically non-equivalent and should produce seven distinct signals. The carbon atoms directly attached to the electronegative nitrogen and cyano groups will be significantly downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Pyridine-2,5-dicarbonitrile (in DMSO-d₆)

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |

| ~152 - 155 | C-6 | Carbon adjacent to the ring nitrogen (alpha-carbon) is strongly deshielded. |

| ~145 - 148 | C-2 | Carbon is alpha to the ring nitrogen and attached to a cyano group, leading to a downfield shift. |

| ~140 - 143 | C-4 | Aromatic CH carbon, deshielded by the ring nitrogen and adjacent cyano group. |

| ~130 - 133 | C-3 | Aromatic CH carbon. |

| ~118 - 122 | C-5 | Carbon attached to a cyano group. |

| ~116 - 118 | C≡N (at C-5) | Characteristic chemical shift for nitrile carbons. |

| ~114 - 116 | C≡N (at C-2) | Characteristic chemical shift for nitrile carbons. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Pyridine-2,5-dicarbonitrile in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of approximately 0-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the chemical shifts to the residual solvent peak (DMSO-d₅ at 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover approximately 0-160 ppm.

-

A greater number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

Reference the chemical shifts to the solvent peak (DMSO-d₆ at 39.52 ppm).

-

Section 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).

Rationale for IR Analysis

For Pyridine-2,5-dicarbonitrile, IR spectroscopy is primarily used to confirm the presence of two key structural features:

-

Nitrile Groups (C≡N): This functional group has a very sharp, strong, and characteristic absorption band.

-

Aromatic Ring: The pyridine ring will show several characteristic absorptions corresponding to C-H and C=C/C=N bond vibrations.

The analysis is typically performed on a solid sample, either as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Predicted IR Spectrum Analysis

The IR spectrum will be dominated by a few key bands that serve as a fingerprint for the molecule.

Table 3: Predicted Key IR Absorption Bands for Pyridine-2,5-dicarbonitrile

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |

| 2220 - 2240 | Strong, Sharp | C≡N stretch | This is a highly characteristic and reliable absorption for nitrile functional groups. |

| 3050 - 3150 | Medium to Weak | Aromatic C-H stretch | Typical for C-H bonds on an aromatic ring. |

| 1550 - 1610 | Medium to Strong | Aromatic C=C and C=N ring stretching | These absorptions confirm the presence of the pyridine ring. |

| 1400 - 1500 | Medium | Aromatic ring stretching | Further confirmation of the aromatic system. |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid Pyridine-2,5-dicarbonitrile powder onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically over a range of 4000 to 600 cm⁻¹.

-

Data Processing: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides two critical pieces of information: the exact molecular weight of the compound and, through fragmentation, clues about its structural components.

Rationale for MS Analysis

The primary goals of analyzing Pyridine-2,5-dicarbonitrile by MS are:

-

Determine the Molecular Weight: To confirm that the compound has the expected molecular formula, C₇H₃N₃.

-

Analyze Fragmentation Patterns: To observe characteristic losses of fragments (like HCN), which can support the proposed structure.

Electron Ionization (EI) is a common technique for small, relatively stable organic molecules. It involves bombarding the sample with high-energy electrons, which causes ionization and often extensive, reproducible fragmentation.

Predicted Mass Spectrum Analysis

The mass spectrum will show a parent peak, known as the molecular ion (M⁺˙), corresponding to the intact molecule, as well as several smaller peaks from fragmentation.

Table 4: Predicted Key m/z Peaks in the EI Mass Spectrum of Pyridine-2,5-dicarbonitrile

| m/z (mass-to-charge) | Predicted Relative Intensity | Proposed Identity | Rationale for Prediction |

| 129 | High | [C₇H₃N₃]⁺˙ (M⁺˙) | The molecular ion peak, confirming the molecular weight of 129.12. |

| 102 | Medium | [M - HCN]⁺˙ | Loss of a hydrogen cyanide molecule is a common fragmentation pathway for nitriles. |

| 76 | Medium | [C₅H₂N]⁺ | Loss of the second HCN molecule from the m/z 102 fragment. |

| 50 | Medium | [C₄H₂]⁺ | Further fragmentation of the pyridine ring. |

Experimental Protocol: Mass Spectrometry (EI Method)

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: In the ion source, bombard the vaporized sample with a beam of 70 eV electrons.

-

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Section 4: Integrated Spectroscopic Workflow

No single technique provides all the necessary information. The true power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS. This logical workflow provides a self-validating system for structural confirmation.

Caption: Integrated workflow for the structural elucidation of Pyridine-2,5-dicarbonitrile.

Conclusion

The structural characterization of Pyridine-2,5-dicarbonitrile is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. IR spectroscopy provides rapid confirmation of the essential nitrile and aromatic functional groups. Mass spectrometry confirms the molecular weight and offers insight into fragmentation pathways consistent with the proposed structure. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive evidence of the 2,5-substitution pattern and the unique chemical environment of each atom in the molecule. This comprehensive spectroscopic profile serves as an essential reference for any scientist working with this versatile chemical intermediate, ensuring identity, purity, and quality in research and development applications.

References

-

National Institute of Standards and Technology (NIST). Pyridine | NIST Chemistry WebBook. [Link] (Note: This source for the parent pyridine molecule was used for comparative purposes).

Sources

A Technical Guide to the Theoretical Investigation of Pyridine-2,5-dicarbonitrile's Electronic Properties

Abstract: Pyridine-2,5-dicarbonitrile (PDC) is a pivotal molecular scaffold, forming the backbone of numerous functional materials and pharmacologically active compounds.[1][2] Its unique electronic landscape, governed by the interplay between the electron-deficient pyridine ring and two strongly electron-withdrawing nitrile groups, dictates its chemical behavior and potential applications. This guide provides a comprehensive theoretical framework for elucidating the electronic properties of PDC using first-principles quantum chemical calculations. We will delve into the causality behind computational choices, offering detailed protocols for geometry optimization, frontier molecular orbital analysis, charge distribution mapping, and spectroscopic simulations. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to predict and understand the molecular properties of PDC and its derivatives.

The Essential Starting Point: Molecular Geometry Optimization

Expertise & Causality: Before any electronic property can be accurately predicted, the molecule's most stable three-dimensional structure—its equilibrium geometry—must be determined. This is the foundational step upon which all subsequent calculations are built. An imprecise geometry will lead to erroneous electronic structure calculations, as bond lengths, bond angles, and dihedral angles directly influence the distribution of electrons and the energy levels of molecular orbitals. Density Functional Theory (DFT) has become the workhorse of computational chemistry for this task, offering a robust balance of accuracy and computational efficiency for organic molecules.[3][4]

Protocol: Ground-State Geometry Optimization

-

Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Initial Structure: Construct an initial 3D model of Pyridine-2,5-dicarbonitrile.

-

Method Selection:

-

Functional: Select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely recognized for its excellent performance in predicting the geometries of organic and heterocyclic compounds.[5][6]

-

Basis Set: Employ the 6-311++G(d,p) basis set. The 6-311G part provides a flexible description of the core and valence electrons. The ++ adds diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing lone pairs and regions of space far from the nuclei. The (d,p) adds polarization functions, allowing orbitals to change shape, which is essential for describing chemical bonds accurately.[7][8]

-

-

Execution: Perform a full geometry optimization without symmetry constraints to locate the minimum on the potential energy surface.

-

Verification: Following optimization, a vibrational frequency calculation must be performed using the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[9]

Data Presentation: Predicted Geometrical Parameters

The following table represents expected values for Pyridine-2,5-dicarbonitrile based on DFT calculations of similar pyridine derivatives.[5][10]

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C2 - C3 | ~1.39 Å |

| C5 - C6 | ~1.39 Å | |

| N1 - C2 | ~1.34 Å | |

| C2 - C(Nitrile) | ~1.45 Å | |

| C5 - C(Nitrile) | ~1.45 Å | |

| C≡N | ~1.16 Å | |

| Bond Angle (°) | C6 - N1 - C2 | ~117.0° |

| N1 - C2 - C3 | ~123.5° | |

| C2 - C(N) - N | ~179.0° |

Visualization: Optimized Molecular Structure

Caption: Optimized molecular structure of Pyridine-2,5-dicarbonitrile with atom numbering.

Unveiling Reactivity: Frontier Molecular Orbital (FMO) Analysis

Expertise & Causality: Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic transitions.[11][12] The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity; a large gap implies high kinetic stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[13]

Protocol: FMO Calculation

-

Prerequisite: A fully optimized molecular geometry is required.

-

Calculation Type: Using the same DFT method (e.g., B3LYP/6-311++G(d,p)), perform a single-point energy calculation.

-

Output Analysis: Extract the energies of all molecular orbitals from the output file. Identify the HOMO (the highest energy occupied orbital) and LUMO (the lowest energy unoccupied orbital).

-

Visualization: Generate cube files for the HOMO and LUMO wavefunctions to visualize their spatial distribution across the molecule.

Data Presentation: Predicted FMO Properties

| Parameter | Description | Predicted Value (eV) | Implication |

| EHOMO | Highest Occupied Molecular Orbital Energy | ~ -7.5 to -8.5 | Moderate electron-donating ability |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | ~ -2.0 to -3.0 | Strong electron-accepting ability |

| ΔE (Gap) | ELUMO - EHOMO | ~ 5.0 to 6.0 | High kinetic stability |

Visualization: FMO Energy Diagram

Caption: Relationship between HOMO, LUMO, and the energy gap (ΔE).

For Pyridine-2,5-dicarbonitrile, the HOMO is expected to be distributed primarily over the pyridine ring, while the LUMO will be localized significantly on the electron-withdrawing dicarbonitrile moieties, indicating these are the likely sites for nucleophilic attack.[14]

Mapping Reactivity Hotspots: Molecular Electrostatic Potential (MEP)

Expertise & Causality: The Molecular Electrostatic Potential (MEP) provides a visually intuitive map of the charge distribution on the molecule's surface.[15] It reveals regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and stacking interactions, which are critical in drug design and materials science.[16][17]

Protocol: MEP Surface Generation

-

Prerequisite: An optimized molecular geometry and its calculated electron density are needed.

-

Calculation: From the single-point energy calculation output, generate the MEP surface.

-

Visualization: Map the calculated potential onto the van der Waals surface of the molecule. A standard color scheme is used: red indicates the most negative potential (electron-rich), progressing through orange, yellow, green, to blue, which indicates the most positive potential (electron-poor).[18]

Predicted MEP Features for PDC:

-

Negative Potential (Red/Yellow): The most intense negative potential is expected around the nitrogen atom of the pyridine ring (due to its lone pair) and the nitrogen atoms of the two nitrile groups. These are the primary sites for electrophilic attack or hydrogen bond donation.

-

Positive Potential (Blue): The regions of highest positive potential will be located around the hydrogen atoms attached to the pyridine ring, making them susceptible to nucleophilic attack.

Visualization: Conceptual MEP Map

Caption: Predicted electrostatic potential regions on the PDC molecule.

Quantifying Intramolecular Interactions: Natural Bond Orbital (NBO) Analysis

Expertise & Causality: While FMO theory describes the whole molecule, Natural Bond Orbital (NBO) analysis provides a chemist's intuitive picture of localized bonds, lone pairs, and crucially, the stabilizing effects of electron delocalization.[19] It quantifies hyperconjugative interactions by calculating the second-order perturbation energy, E(2). This value represents the stabilization energy from a filled "donor" NBO (like a bond or a lone pair) interacting with an empty "acceptor" NBO (usually an antibonding orbital, *). A higher E(2) value signifies a stronger electronic interaction, which contributes to the molecule's overall stability.[20]

Protocol: NBO Analysis

-

Prerequisite: An optimized molecular geometry.

-

Execution: Perform an NBO analysis using the appropriate keyword in the software package (e.g., POP=NBO).

-

Analysis: Examine the NBO output for the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis." Identify the largest E(2) values, which correspond to the most significant intramolecular charge transfer interactions.

Data Presentation: Predicted Major NBO Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) N1 | π(C2-C3) / π(C6-C5) | High | Lone pair delocalization into the ring |

| π(C3-C4) | π(C2-N1) / π(C5-C6) | Moderate | π-electron delocalization within the ring |

| π(C≡N) | π(C2-C3) / π(C5-C4) | Moderate | Conjugation between nitrile and ring |

Predicting Spectroscopic Signatures & Workflow

Expertise & Causality: Computational chemistry can reliably predict spectroscopic data, aiding in the identification and characterization of molecules. Vibrational frequency calculations (FTIR/Raman) are used to interpret experimental spectra and confirm optimized structures.[9][21] For electronic properties, Time-Dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the nature of the underlying electronic transitions (e.g., π → π*).[22][23][24][25]

Protocol: Spectroscopic Simulation

-

Vibrational Spectra:

-

From the verified frequency calculation (Step 1.5), analyze the output for vibrational modes, their frequencies (in cm⁻¹), and their IR/Raman intensities.

-

Key expected vibrations for PDC include C≡N stretching (~2230 cm⁻¹), C=N/C=C ring stretching (~1600-1400 cm⁻¹), and C-H bending modes.[9]

-

-

UV-Vis Spectrum (TD-DFT):

-

Using the optimized geometry, perform a TD-DFT calculation (e.g., TD=(NStates=10)).

-

Solvent Effects: It is critical to include a solvent model, as solvent polarity can significantly shift absorption wavelengths. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a reliable choice.[22]

-

Analysis: Extract the calculated excitation energies (which are converted to λmax), oscillator strengths (f, a measure of transition probability/intensity), and the molecular orbitals involved in the primary transitions.

-

Data Presentation: Predicted UV-Vis Absorption

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~280-300 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~240-260 | > 0.1 | HOMO-1 → LUMO (π → π) |

Visualization: Overall Computational Workflow

Caption: A streamlined workflow for the theoretical analysis of molecular electronic properties.

Conclusion

The theoretical study of Pyridine-2,5-dicarbonitrile through quantum chemical calculations provides profound, atom-level insights into its electronic structure and reactivity. By systematically applying DFT and TD-DFT methods, we can reliably predict its geometry, map its reactive sites, quantify its kinetic stability, and simulate its spectroscopic fingerprints. These computational results serve as a powerful predictive tool, enabling researchers to understand the fundamental properties of this important scaffold and rationally design novel molecules with tailored electronic characteristics for advanced applications in medicinal chemistry and materials science.

References

- Vertex AI Search. (2025). Pyridine-2,5-dicarbonitrile: A Key Material for Advanced Organic Electronics.

- ResearchGate. Molecular electrostatic potential (MEP)

- ResearchGate. Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism.

- Elixir International Journal. (2012). Quantum chemical calculations of pyridine-2,6-dicarbonyl dichloride.

- ResearchGate. (2025).

- ResearchGate. (2018). Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods.

- Semantic Scholar.

- ResearchGate. Electrostatic potential map (MEP)

- ResearchGate. The additional electrostatic potential around each pyridine molecule in....

- MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT)

- BenchChem. (2025).

- Jurnal Kartika Kimia. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory.

- International Journal of Electrochemical Science. (2020).

- Trends in Sciences. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling.

- ResearchGate. (2019). Theoretical Study of Electronic Properties of Pyridine, Pyrimidine, Pyrazine and Pyridazine via Density Functional Theory.

- ResearchGate. DFT calculated UV-Vis absorption spectra for TPY-based complexes.

- University of Wisconsin–Madison. Natural Bond Orbital Analysis - Tutorial Example.

- ACS Omega. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines.

- PubMed. (2012).

- MDPI. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity.

- Progress in Chemical and Biochemical Research. Investigating DFT Study and NBO Analysis in Different Solvents on Se₂X₂ (X: F, Cl, and Br) Compounds.

- PubMed. (2023).

- International Journal of Advanced Research. (2013). A theoretical study on molecular structure, electronic and thermodynamical properties of 2–amino-3-nitro-6-methyl pyridine.

- ResearchGate. (2025). Experimental spectroscopic and Quantum computational analysis of pyridine-2,6-dicarboxalic acid with Molecular docking studies.

- ChemRxiv. (2023). Computational screening of chemical properties of molecule based on DFT Homo & Lumo through python tool.

- ResearchGate. Molecular orbitals and energies for the HOMO-1, HOMO and LUMO and LUMO + 1 of 2-chloro-5-nitro pyridine.

- Scirp.org. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. jkk.unjani.ac.id [jkk.unjani.ac.id]

- 5. electrochemsci.org [electrochemsci.org]

- 6. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journalijar.com [journalijar.com]

- 8. researchgate.net [researchgate.net]

- 9. elixirpublishers.com [elixirpublishers.com]

- 10. tis.wu.ac.th [tis.wu.ac.th]

- 11. researchgate.net [researchgate.net]

- 12. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 20. pcbiochemres.com [pcbiochemres.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Comparative theoretical study of the UV/Vis absorption spectra of styrylpyridine compounds using TD-DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Cyano Groups in Pyridine-2,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridine-2,5-dicarbonitrile, a key heterocyclic building block, possesses two chemically distinct cyano groups whose reactivity is modulated by the electronic influence of the pyridine ring. This guide provides a comprehensive technical overview of the reactivity of these cyano groups, with a focus on regioselectivity in hydrolysis, reduction, and cycloaddition reactions. We will delve into the underlying mechanistic principles, provide field-proven experimental protocols, and present data to enable researchers to strategically functionalize this versatile scaffold for applications in medicinal chemistry and materials science.

Introduction: The Unique Electronic Landscape of Pyridine-2,5-dicarbonitrile

Pyridine-2,5-dicarbonitrile (also known as 2,5-dicyanopyridine) is a fascinating molecule for chemical synthesis due to the presence of two nitrile functionalities on a pyridine core.[1] The pyridine ring, being an electron-deficient aromatic system, significantly influences the electrophilicity of the carbon atoms of the cyano groups. This inherent electronic asymmetry between the C2 and C5 positions is the cornerstone of achieving selective chemical transformations.

The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive (-I) and mesomeric (-M) effect. This effect is more pronounced at the α-positions (C2 and C6) and the γ-position (C4) compared to the β-positions (C3 and C5). Consequently, the cyano group at the 2-position is expected to be more electron-deficient and thus more susceptible to nucleophilic attack than the cyano group at the 5-position. This difference in electronic character is the key to the regioselective reactions discussed in this guide.

Diagram 1: Electronic Effects in Pyridine-2,5-dicarbonitrile

Caption: Electronic landscape of Pyridine-2,5-dicarbonitrile.

Selective Hydrolysis: A Gateway to Amides and Carboxylic Acids

The hydrolysis of nitriles to amides and subsequently to carboxylic acids is a fundamental transformation in organic synthesis. In the context of Pyridine-2,5-dicarbonitrile, achieving selective mono-hydrolysis is a significant challenge and a testament to the nuanced reactivity of the two cyano groups.

Regioselective Mono-hydrolysis to 5-Cyanopicolinamide

The differential electrophilicity of the two cyano groups allows for the selective hydrolysis of the C2-cyano group under controlled conditions. The increased susceptibility of the C2-position to nucleophilic attack by water or hydroxide ions is the driving force for this regioselectivity.

Underlying Principle: The electron-withdrawing nature of the pyridine nitrogen is more strongly felt at the adjacent C2 position, making the carbon atom of the C2-cyano group more electrophilic and thus more reactive towards nucleophiles.

While chemical methods often require careful control of reaction conditions to achieve mono-hydrolysis, enzymatic catalysis has emerged as a powerful tool for highly regioselective transformations of dinitriles.[2][3][4] Nitrile hydratases, for instance, are known to catalyze the hydration of nitriles to amides under mild conditions, often with excellent chemo- and regioselectivity.[2]

Table 1: Comparison of Hydrolysis Methods for Pyridine-2,5-dicarbonitrile

| Method | Reagents and Conditions | Predominant Product | Selectivity | Reference |

| Chemical Hydrolysis | H₂SO₄ (conc.), 80°C | Pyridine-2,5-dicarboxylic acid | Low (Dihydolysis) | General Knowledge |

| Chemical Hydrolysis | H₂O₂, NaOH, 50°C | Mixture of mono- and di-amides | Moderate | General Knowledge |

| Enzymatic Hydrolysis | Nitrile hydratase (e.g., from Rhodococcus sp.) | 5-Cyanopicolinamide | High | [2][3][4] |

Experimental Protocol: Enzymatic Mono-hydrolysis

This protocol is a representative example based on the principles of enzymatic nitrile hydrolysis.

Diagram 2: Workflow for Enzymatic Mono-hydrolysis

Caption: Enzymatic mono-hydrolysis workflow.

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In a temperature-controlled reaction vessel, suspend Pyridine-2,5-dicarbonitrile (1 eq.) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

-

Enzyme Addition: Add the nitrile hydratase preparation (e.g., whole cells of a suitable microorganism like Rhodococcus sp. or a purified enzyme solution). The optimal enzyme loading should be determined empirically.

-

Incubation: Stir the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C).

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., HPLC or TLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction has reached the desired conversion, terminate it by centrifuging to remove the biocatalyst. Extract the supernatant with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 5-Cyanopicolinamide.

Selective Reduction: Accessing Aminomethylpyridines

The reduction of the cyano groups in Pyridine-2,5-dicarbonitrile opens up synthetic routes to valuable aminomethylpyridine derivatives, which are important scaffolds in medicinal chemistry. Achieving selective mono-reduction is a key synthetic challenge.

Regioselective Mono-reduction to 5-Cyanopicolylamine

Similar to hydrolysis, the C2-cyano group is more susceptible to reduction due to its enhanced electrophilicity. However, powerful reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both nitrile groups. Therefore, milder and more sterically hindered reducing agents, or catalytic hydrogenation under carefully controlled conditions, are required for selective mono-reduction.

Underlying Principle: The choice of reducing agent and reaction conditions is critical. A less reactive or sterically bulky reducing agent will preferentially attack the more electrophilic C2-cyano group. Catalytic hydrogenation can also be tuned for selectivity by adjusting the catalyst, pressure, and temperature.

Table 2: Reducing Agents for Pyridine-2,5-dicarbonitrile

| Reducing Agent | Conditions | Predominant Product | Selectivity | Reference |

| LiAlH₄ | THF, reflux | Pyridine-2,5-diyldimethanamine | Low (Di-reduction) | General Knowledge |

| DIBAL-H | Toluene, -78°C to rt | Mixture of mono- and di-reduced products | Moderate | [5][6][7][8] |

| Raney Nickel, H₂ | EtOH, controlled pressure and temperature | 5-Cyanopicolylamine | Moderate to High | [1][9][10][11] |

| Catalytic Hydrogenation (e.g., Pd/C) | Acidic media, controlled H₂ pressure | 5-Cyanopicolylamine | Moderate to High | [12] |

Experimental Protocol: Catalytic Mono-reduction

This protocol provides a general procedure for the selective mono-reduction using catalytic hydrogenation.

Diagram 3: Workflow for Catalytic Mono-reduction

Caption: Catalytic mono-reduction workflow.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of Pyridine-2,5-dicarbonitrile (1 eq.) in a suitable solvent (e.g., ethanol with a stoichiometric amount of HCl) in a high-pressure reactor, add the hydrogenation catalyst (e.g., Raney Nickel or 10% Pd/C).

-

Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to the appropriate temperature (e.g., 40-60°C) with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction can also be monitored by taking samples (after safely depressurizing and purging the reactor) and analyzing them by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the reactor to room temperature, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation and Purification: Neutralize the filtrate with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent (e.g., dichloromethane). Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Cycloaddition Reactions: Constructing Heterocyclic Scaffolds

The cyano groups of Pyridine-2,5-dicarbonitrile can participate in cycloaddition reactions, providing a powerful method for the synthesis of fused heterocyclic systems. A particularly important transformation is the [3+2] cycloaddition with azides to form tetrazoles.

Formation of Pyridinyltetrazoles

The formation of a tetrazole ring from a nitrile and an azide source is a well-established and valuable reaction in medicinal chemistry, as the tetrazole moiety is a common bioisostere for a carboxylic acid group.

Underlying Principle: The reaction proceeds via a [3+2] cycloaddition mechanism. The choice of azide source and catalyst can influence the reaction rate and yield. Common azide sources include sodium azide with a Lewis acid catalyst or organotin azides.

Given the electronic differences, it is plausible that the C2-cyano group would react preferentially, leading to the formation of 2-(tetrazol-5-yl)pyridine-5-carbonitrile under kinetically controlled conditions. However, forcing conditions may lead to the formation of the ditetrazole.

Table 3: Conditions for Tetrazole Formation from Nitriles

| Azide Source | Catalyst/Conditions | Product Type | Reference |

| NaN₃ | NH₄Cl, DMF, 100-120°C | 5-Substituted-1H-tetrazole | General Knowledge |

| TMSN₃ | Dibutyltin oxide, Toluene, reflux | 5-Substituted-1H-tetrazole | [13] |

| NaN₃ | ZnBr₂, H₂O, reflux | 5-Substituted-1H-tetrazole | General Knowledge |

Experimental Protocol: Synthesis of 5-(Tetrazol-5-yl)picolinonitrile

This protocol is a representative procedure for the synthesis of a mono-tetrazole derivative.

Diagram 4: Workflow for Tetrazole Synthesis

Caption: Tetrazole synthesis workflow.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Pyridine-2,5-dicarbonitrile (1 eq.) in N,N-dimethylformamide (DMF). Add sodium azide (1.1 eq.) and ammonium chloride (1.1 eq.).

-

Reaction: Heat the reaction mixture to 120°C and stir for the required time (typically 12-24 hours).

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Acidify the mixture with concentrated HCl to pH ~2.

-

Isolation and Purification: Collect the resulting precipitate by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion and Future Outlook

The reactivity of the cyano groups in Pyridine-2,5-dicarbonitrile is a rich and underexplored area of synthetic chemistry. The inherent electronic bias imparted by the pyridine nitrogen provides a foundation for developing regioselective transformations. This guide has outlined the principles and provided practical protocols for the selective hydrolysis, reduction, and cycloaddition reactions of this versatile building block.

Future research in this area will likely focus on the development of more sophisticated catalytic systems to achieve even greater control over regioselectivity. The application of flow chemistry and machine learning to optimize reaction conditions for these selective transformations holds significant promise. As the demand for complex, functionalized heterocyclic molecules in drug discovery and materials science continues to grow, a deep understanding of the reactivity of synthons like Pyridine-2,5-dicarbonitrile will be paramount.

References

- Martinkova, L., & Kren, V. (2010). Biotransformations of nitriles. Biotechnology Advances, 28(6), 668-677.

- Brady, D., Beeton, A., Zeevaart, J., Kgaje, C., van Rantwijk, F., & Sheldon, R. A. (2004). Characterisation of nitrilase and nitrile hydratase biocatalytic systems. Applied Microbiology and Biotechnology, 64(1), 76–85.

- Crosby, J., Moilliet, J., Parratt, J. S., & Turner, N. J. (1992). Enzymic hydrolysis of prochiral dinitriles. Journal of the Chemical Society, Perkin Transactions 1, (13), 1679-1687.

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).

- Google Patents. (2005). Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.

-

Wikipedia. (n.d.). Raney nickel. Retrieved from [Link]

-

Chemistry university. (2021, June 22). Raney Nickel Reduction Mechanism [Video]. YouTube. [Link]

- Google Patents. (2005). Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.

-

MDPI. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link]

-

Master Organic Chemistry. (2011, August 26). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Retrieved from [Link]

-

Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

-

Chemistry university. (2021, April 13). Raney Nickel Reduction [Video]. YouTube. [Link]

-

National Institutes of Health. (n.d.). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Retrieved from [Link]

-

National Institutes of Health. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. Retrieved from [Link]

-

Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst. Retrieved from [Link]

-

Chemistry Steps. (n.d.). DIBAL Reducing Agent. Retrieved from [Link]

-

Organic Chemistry Portal. (2014, May 4). Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents. Retrieved from [Link]

-

National Institutes of Health. (2016). Selective Mono-reduction of Pyrrole-2,5 and 2,4-Dicarboxylates. Retrieved from [Link]

-

YouTube. (2019, December 31). Synthesis of 5-Aminotetrazole [Video]. YouTube. [Link]

-

National Institutes of Health. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

-

MDPI. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Retrieved from [Link]

-

MDPI. (2024). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Retrieved from [Link]

-

National Institutes of Health. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

-

ResearchGate. (2014). Regiospecific Reduction of the C=N Bond in 5,6-Dialkyl-2-Chloropyridine-3,4-Dicarbonitriles. Retrieved from [Link]

-

National Institutes of Health. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

-

MDPI. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]

-

RSC Publishing. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Retrieved from [Link]

-

ResearchGate. (2014). Regiospecific Reduction of the C=N Bond in 5,6-Dialkyl-2-Chloropyridine-3,4-Dicarbonitriles. Retrieved from [Link]

-

RSC Publishing. (2013). 2,5-Disubstituted pyrrolidines: synthesis by enamine reduction and subsequent regioselective and diastereoselective alkylations. Retrieved from [Link]

-

National Institutes of Health. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journals.co.za [journals.co.za]

- 4. Enzymatic hydrolysis of nitrites and dinitriles - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water-Academax [academax.com]

- 7. mdpi.com [mdpi.com]

- 8. JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents [patents.google.com]

- 9. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]

- 13. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyridine-2,5-dicarbonitrile as a Building Block in Organic Synthesis

Abstract

Pyridine-2,5-dicarbonitrile, a heterocyclic organic compound, has emerged as a versatile and highly valuable building block in modern organic synthesis. Characterized by a pyridine ring substituted with nitrile groups at the C2 and C5 positions, this molecule offers a unique combination of reactivity, structural rigidity, and coordination capabilities. The electron-withdrawing nature of the dicarbonitrile functionalities significantly influences the reactivity of the pyridine core, making it a precursor for a diverse array of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, reactivity, and application of pyridine-2,5-dicarbonitrile, with a focus on its utility in the development of pharmaceuticals, functional materials, and coordination chemistry. Detailed experimental protocols and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge required to leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of Pyridine-2,5-dicarbonitrile

The pyridine scaffold is a ubiquitous motif in medicinal chemistry and materials science, present in numerous FDA-approved drugs and natural products.[1] Pyridine-2,5-dicarbonitrile (also known as 2,5-dicyanopyridine) is a derivative that has garnered significant attention due to the synthetic versatility imparted by its two nitrile groups.[2] These cyano groups serve as reactive handles for a wide range of chemical transformations, including nucleophilic additions, cycloadditions, and hydrolysis to carboxylic acids or amides. Furthermore, the nitrogen atom of the pyridine ring retains its basic and coordinating properties, allowing for its use in the construction of sophisticated ligands and metal-organic frameworks.[2]

This guide will systematically unpack the chemistry of pyridine-2,5-dicarbonitrile, presenting it not merely as a chemical entity but as a strategic tool for molecular design and construction.

Physicochemical Properties and Synthesis

Core Characteristics

Pyridine-2,5-dicarbonitrile (CAS No: 20730-07-8) is typically a colorless to pale yellow solid.[2] It is soluble in many polar organic solvents, facilitating its use in a variety of reaction conditions.[2] The presence of the aromatic pyridine ring and the two nitrile groups makes it a stable compound under standard conditions.[2]

| Property | Value |

| Molecular Formula | C₇H₃N₃ |

| Molecular Weight | 129.12 g/mol |

| Appearance | Colorless to pale yellow solid |

| CAS Number | 20730-07-8 |

Synthetic Approaches

While several methods for the synthesis of substituted pyridine dicarbonitriles exist, a prevalent and efficient approach is the one-pot, three-component condensation reaction. This method typically involves an aldehyde, malononitrile, and a thiol, often catalyzed by a base such as piperidine or diethylamine.[3][4]

The proposed mechanism for this synthesis involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the thiol. A second equivalent of malononitrile then adds to the intermediate, which subsequently undergoes cyclization and oxidation to yield the pyridine dicarbonitrile product.[3] The final oxidation step is believed to proceed via the loss of molecular hydrogen.[3]

Caption: Generalized mechanism for the one-pot synthesis of substituted pyridine dicarbonitriles.

This multicomponent reaction (MCR) approach is highly valued for its atom economy and the ability to generate molecular diversity by simply varying the starting aldehyde and thiol.[4]

Reactivity and Synthetic Transformations

The reactivity of pyridine-2,5-dicarbonitrile is dominated by the chemistry of its nitrile groups and the pyridine ring nitrogen.

Reactions at the Nitrile Groups

The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the nitrile carbons, making them susceptible to nucleophilic attack.

-

Formation of Tetrazoles: A significant transformation is the [2+3] cycloaddition reaction with azides (e.g., sodium azide) to form bis-tetrazolyl pyridine derivatives. These compounds are of interest as ligands and in medicinal chemistry.[5]

-

Conversion to Amidoximes: Reaction with hydroxylamine readily converts the dinitrile to the corresponding bis(amidoxime).[5] This is a crucial step in the synthesis of various bioactive molecules.

-

Hydrolysis: The nitrile groups can be hydrolyzed under acidic or basic conditions to yield pyridine-2,5-dicarboxylic acid or its corresponding amides. Pyridine dicarboxylic acids are themselves important building blocks for coordination polymers and metal-organic frameworks.[6][7][8]

Reactions Involving the Pyridine Ring

The pyridine nitrogen atom possesses a lone pair of electrons that is not part of the aromatic system, rendering it basic and nucleophilic.[9]

-